[(2-Methylfuran-3-yl)methyl]hydrazine
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Overview
Description
[(2-Methylfuran-3-yl)methyl]hydrazine is a chemical compound with the molecular formula C6H10N2O. It is a derivative of furan, a heterocyclic organic compound, and contains a hydrazine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylfuran-3-yl)methyl]hydrazine typically involves the reaction of 2-methylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylfuran-3-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
[(2-Methylfuran-3-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of [(2-Methylfuran-3-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[(2-Methylfuran-3-yl)methyl]amine: Similar structure but with an amine group instead of hydrazine.
[(2-Methylfuran-3-yl)methyl]hydroxylamine: Contains a hydroxylamine group.
[(2-Methylfuran-3-yl)methyl]thiol: Contains a thiol group.
Uniqueness
[(2-Methylfuran-3-yl)methyl]hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1016523-43-5 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2-methylfuran-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2O/c1-5-6(4-8-7)2-3-9-5/h2-3,8H,4,7H2,1H3 |
InChI Key |
NOZKYGGRYXMBKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CNN |
Origin of Product |
United States |
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